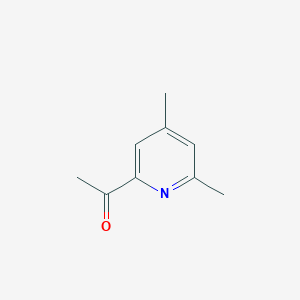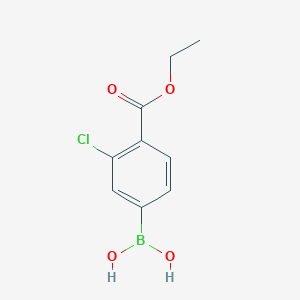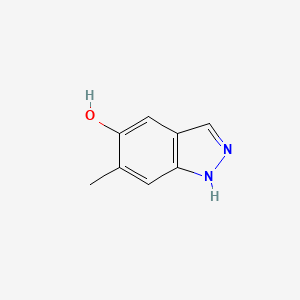
6-甲基-1H-吲唑-5-醇
概述
描述
6-methyl-1H-indazol-5-ol is a heterocyclic aromatic organic compound . It has a molecular weight of 148.16 . The IUPAC name for this compound is 6-methyl-1H-indazol-5-ol .
Synthesis Analysis
The synthesis of indazoles, including 6-methyl-1H-indazol-5-ol, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-methyl-1H-indazol-5-ol consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C8H8N2O/c1-5-2-7-6 (3-8 (5)11)4-9-10-7/h2-4,11H,1H3, (H,9,10) .Chemical Reactions Analysis
Indazoles, including 6-methyl-1H-indazol-5-ol, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
6-methyl-1H-indazol-5-ol is a solid at room temperature . The compound is stable under normal temperatures and pressures .作用机制
Target of Action
Indazole derivatives, which include 6-methyl-1h-indazol-5-ol, have been found to exhibit a wide range of biological activities . For instance, some indazole derivatives have been identified as inhibitors of cyclo-oxygenase-2 (COX-2) and tyrosine kinase fibroblast growth factor receptor (FGFR) , which play crucial roles in inflammation and cancer pathways respectively.
Mode of Action
Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For example, an indazole derivative inhibited the production of catabolic or anti-inflammatory mediators in osteoarthritis cartilage in a concentration-dependent manner .
Biochemical Pathways
For instance, an indazole derivative inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indazole derivatives have been shown to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
实验室实验的优点和局限性
6-methyl-1H-indazol-5-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively inexpensive, and is readily available. In addition, 6-methyl-1H-indazol-5-ol is stable and can be stored for long periods of time. However, 6-methyl-1H-indazol-5-ol also has several limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 6-methyl-1H-indazol-5-ol can be toxic if ingested or inhaled in high concentrations.
未来方向
There are a variety of potential future directions for the research and development of 6-methyl-1H-indazol-5-ol. One potential direction is to further explore the uses of 6-methyl-1H-indazol-5-ol as a starting material for the synthesis of novel compounds. In addition, further research could be conducted to explore the potential applications of 6-methyl-1H-indazol-5-ol as a fluorescent probe for the detection of DNA and proteins. Further research could also be conducted to better understand the mechanism of action of 6-methyl-1H-indazol-5-ol and to explore the potential therapeutic applications of 6-methyl-1H-indazol-5-ol. Finally, further research could be conducted to explore the potential toxicity of 6-methyl-1H-indazol-5-ol and to develop methods to reduce or eliminate its toxicity.
科学研究应用
医药化学:抗癌和抗菌应用
6-甲基-1H-吲唑-5-醇衍生物因其在治疗各种癌症方面的潜力而受到研究。 它们已被发现能够抑制多种癌细胞系的细胞生长,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统肿瘤、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌 . 此外,这些化合物还表现出对抗金黄色葡萄球菌、铜绿假单胞菌、变形杆菌和埃希氏大肠杆菌等病原体的抗菌活性 .
农业:杀虫剂开发
在农业领域,吲唑类衍生物,包括与 6-甲基-1H-吲唑-5-醇相关的衍生物,正被探索用作杀虫剂。 它们的生物活性表明,它们在开发保护作物免受病虫害的新配方方面具有潜力 .
工业应用:化学合成
吲唑类化合物在工业化学合成中具有重要价值。它们作为各种材料的中间体,包括染料、颜料和药物。 6-甲基-1H-吲唑-5-醇的反应活性使其成为合成复杂分子的候选化合物 .
环境科学:污染缓解
虽然 6-甲基-1H-吲唑-5-醇的具体环境应用尚未得到充分记录,但相关吲唑类化合物正因其在污染缓解方面的作用而受到研究。 这包括开发能够帮助分解污染物或捕获污染物的材料 .
材料科学:先进材料开发
在材料科学领域,6-甲基-1H-吲唑-5-醇衍生物因其在创造具有先进性能的新材料方面的潜力而受到研究。 这些材料可能包括具有独特的电学、磁学或光学特性,适合于高科技应用 .
分析化学:酶抑制研究
吲唑类衍生物用于分析化学中研究酶抑制。它们已被发现能够抑制单胺氧化酶和 D-氨基酸氧化酶等酶,这些酶在神经递质代谢中起重要作用。 此类研究可能导致开发用于治疗神经精神疾病和神经退行性疾病的新药物 .
安全和危害
The safety information for 6-methyl-1H-indazol-5-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化分析
Biochemical Properties
6-methyl-1H-indazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where 6-methyl-1H-indazol-5-ol acts as an inhibitor. This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects . Additionally, 6-methyl-1H-indazol-5-ol has been shown to interact with serotonin receptors, particularly the 5-HT2 receptor, where it acts as an agonist . This interaction can influence neurotransmission and has implications for neurological research.
Cellular Effects
The effects of 6-methyl-1H-indazol-5-ol on various types of cells and cellular processes are profound. In neuronal cells, 6-methyl-1H-indazol-5-ol has been observed to modulate cell signaling pathways, particularly those involving serotonin receptors . This modulation can lead to changes in neurotransmitter release and synaptic plasticity. In inflammatory cells, the inhibition of COX-2 by 6-methyl-1H-indazol-5-ol reduces the production of pro-inflammatory mediators such as prostaglandins . This reduction can lead to decreased inflammation and pain.
Molecular Mechanism
At the molecular level, 6-methyl-1H-indazol-5-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the synthesis of inflammatory mediators . Additionally, 6-methyl-1H-indazol-5-ol binds to the 5-HT2 receptor, activating it and leading to downstream signaling events that influence neurotransmission . These binding interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-1H-indazol-5-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that 6-methyl-1H-indazol-5-ol can have sustained anti-inflammatory effects, but its efficacy may diminish with time as the compound degrades . This temporal aspect is important for understanding the long-term potential of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-methyl-1H-indazol-5-ol vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit COX-2 and reduce inflammation without significant adverse effects . At higher doses, 6-methyl-1H-indazol-5-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-methyl-1H-indazol-5-ol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence the overall pharmacokinetic profile of 6-methyl-1H-indazol-5-ol. The interaction with these enzymes is crucial for understanding the compound’s metabolism and potential drug interactions.
Transport and Distribution
Within cells and tissues, 6-methyl-1H-indazol-5-ol is transported and distributed through various mechanisms. The compound can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . Additionally, binding proteins in the blood can affect the distribution of 6-methyl-1H-indazol-5-ol to different tissues, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-methyl-1H-indazol-5-ol is an important aspect of its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the localization and activity of 6-methyl-1H-indazol-5-ol, directing it to specific cellular compartments . This localization is critical for its biological effects and potential therapeutic applications.
属性
IUPAC Name |
6-methyl-1H-indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7-6(3-8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOBXXNRFCWTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629074 | |
| Record name | 6-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478832-60-9 | |
| Record name | 6-Methyl-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-indazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)



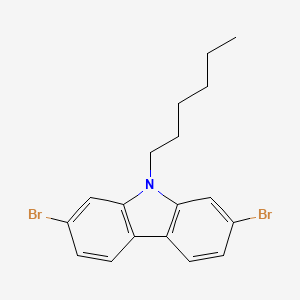


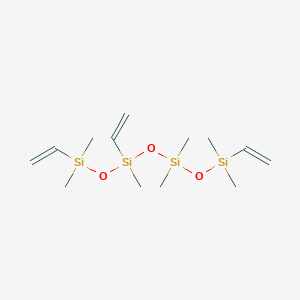
![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)
